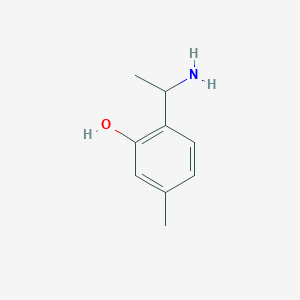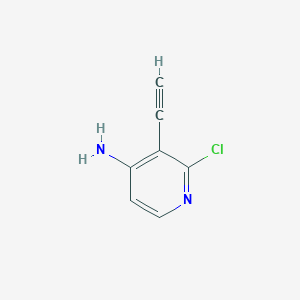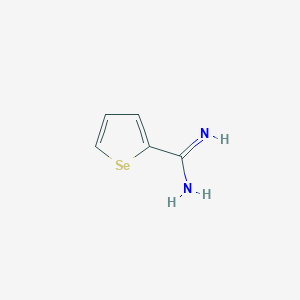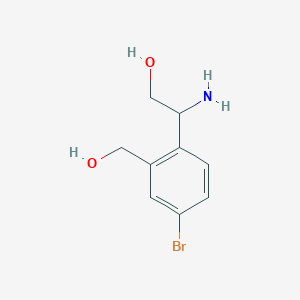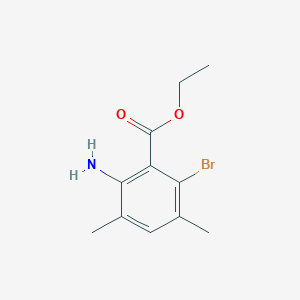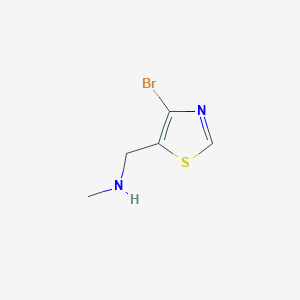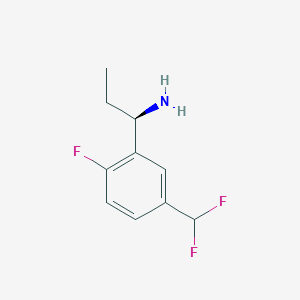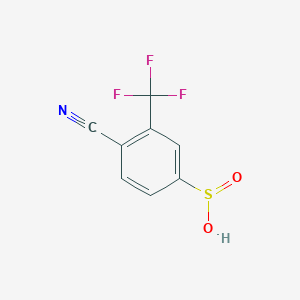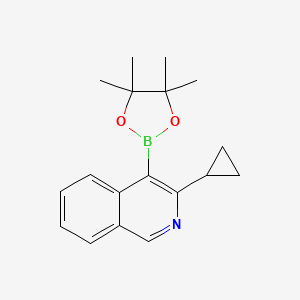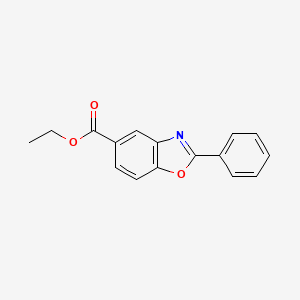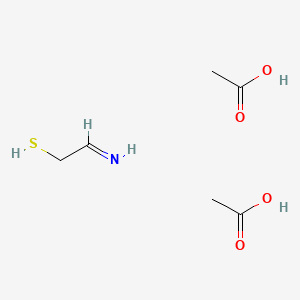
Meida
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iminoethane-1-thiol diacetate is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an imino group and a thiol group, making it a versatile compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-iminoethane-1-thiol diacetate typically involves the reaction of 2-aminoethanethiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate derivative. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Addition of Reagents: 2-aminoethanethiol is added to the solvent, followed by the slow addition of acetic anhydride.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-iminoethane-1-thiol diacetate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iminoethane-1-thiol diacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iminoethane-1-thiol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-iminoethane-1-thiol diacetate involves its interaction with molecular targets through its thiol and imino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Aminoethanethiol: A related compound with similar thiol functionality but lacking the acetate groups.
Cysteamine: Another aminothiol compound used in medical applications.
Comparison: 2-Iminoethane-1-thiol diacetate is unique due to the presence of both imino and acetate groups, which confer distinct reactivity and properties compared to similar compounds
Propriétés
Numéro CAS |
101221-41-4 |
|---|---|
Formule moléculaire |
C6H13NO4S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
acetic acid;2-iminoethanethiol |
InChI |
InChI=1S/C2H5NS.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1,3-4H,2H2;2*1H3,(H,3,4) |
Clé InChI |
HVYLDJKDVOOTHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(C=N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



